molecular formula C7H7BrO2 B107203 3-Bromo-4-methoxyphenol CAS No. 17332-12-6

3-Bromo-4-methoxyphenol

Cat. No.: B107203
CAS No.: 17332-12-6
M. Wt: 203.03 g/mol
InChI Key: NOJOUQQJSGRBMN-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxyphenol, also known as 4-bromo-3-methoxyphenol and 3-bromo-4-hydroxybenzaldehyde, is a compound of bromine and phenol. It is a colorless solid with a melting point of 59°C and a boiling point of 244°C. This compound is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the preparation of various organic compounds.

Scientific Research Applications

Thermochemistry and Physical Properties

Research into the thermochemical properties of methoxyphenols, including 3-bromo-4-methoxyphenol, has provided insights into their inter- and intramolecular hydrogen bonding abilities in condensed matter. Studies by Varfolomeev et al. (2010) have explored the thermodynamic properties (such as enthalpies of formation, vapor pressure, and vaporization enthalpies) of methoxyphenols. Their research contributes to understanding the relationships between the properties and structures of these compounds (Varfolomeev et al., 2010).

Biological Activities

This compound, as a bromophenol, exhibits significant biological activity. Xu et al. (2003) discovered that certain bromophenols, including derivatives of this compound, have antibacterial properties, which were tested against various bacterial strains. Their research highlights the potential use of these compounds in the development of new antibacterial agents (Xu et al., 2003).

Synthetic Chemistry Applications

The synthetic applications of this compound are diverse. Research by 邱一真 (2011) focused on using 2-methoxyphenol to synthesize compounds including bromines and bromines MOB, demonstrating the utility of this compound in organic synthesis (邱一真, 2011).

Antioxidant Properties

A study by Li et al. (2011) on bromophenols isolated from the marine red alga Rhodomela confervoides, which includes this compound, highlighted their potent antioxidant activities. These findings suggest potential applications in food preservation and health supplements (Li et al., 2011).

Anticancer Research

Research into bromophenol derivatives, including this compound, has shown promise in anticancer applications. Guo et al. (2018) synthesized a novel bromophenol derivative that exhibited significant anticancer activity against human lung cancer cells, suggesting potential use in cancer therapy (Guo et al., 2018).

Safety and Hazards

The safety data sheet for 4-Bromo-3-methoxyphenol, a similar compound, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

3-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJOUQQJSGRBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346020
Record name 3-Bromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17332-12-6
Record name 3-Bromo-4-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-methoxyphenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of potassium hydroxide (290 mg, 5.19 mmol) in water (2.5 mL) was added to a solution of acetic acid 3-bromo-4-methoxy-phenyl ester (1.2 g, 4.9 mmol) in methanol (18.5 mL). Mixture was stirred at ambient temperature for 30 min, then solvents were removed in vacuo and water (40 mL) added. The mixture was made acidic by drop-wise addition of 1.2 M aq HCl solution (4.3 mL) and the mixture extracted with dichloromethane (2×40 mL). Combined organics were dried over sodium sulphate, filtered and filtrate solvents evaporated in vacuo to give the title compound (976 mg, 98%) as a pale yellow solid.
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
18.5 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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